molecular formula C13H20O2 B14405685 1,3-Dimethoxy-5-(2-methylbutan-2-yl)benzene CAS No. 83816-35-7

1,3-Dimethoxy-5-(2-methylbutan-2-yl)benzene

Cat. No.: B14405685
CAS No.: 83816-35-7
M. Wt: 208.30 g/mol
InChI Key: OZSWIQLYEWBZJO-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-(2-methylbutan-2-yl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two methoxy groups and a 2-methylbutan-2-yl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-5-(2-methylbutan-2-yl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. In this process, 1,3-dimethoxybenzene is reacted with 3-methyl-2-butanol in the presence of a strong acid, such as sulfuric acid, to form the desired product . The reaction typically involves the formation of a carbocation intermediate from 3-methyl-2-butanol, which then reacts with the aromatic ring of 1,3-dimethoxybenzene through electrophilic aromatic substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the final compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-5-(2-methylbutan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups onto the benzene ring .

Scientific Research Applications

1,3-Dimethoxy-5-(2-methylbutan-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethoxy-5-(2-methylbutan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy groups activate the benzene ring towards electrophilic attack, facilitating the formation of various substituted derivatives . The specific pathways and molecular targets depend on the nature of the substituents introduced during these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethoxy-5-(2-methylbutan-2-yl)benzene is unique due to the presence of both methoxy groups and a bulky 2-methylbutan-2-yl group.

Properties

CAS No.

83816-35-7

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

1,3-dimethoxy-5-(2-methylbutan-2-yl)benzene

InChI

InChI=1S/C13H20O2/c1-6-13(2,3)10-7-11(14-4)9-12(8-10)15-5/h7-9H,6H2,1-5H3

InChI Key

OZSWIQLYEWBZJO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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